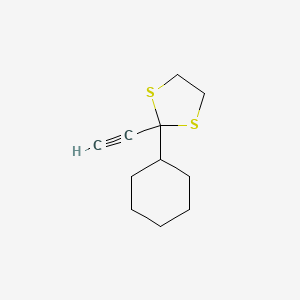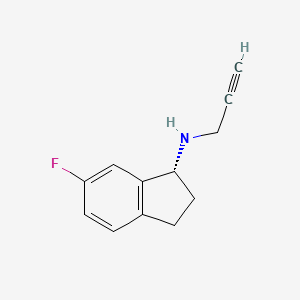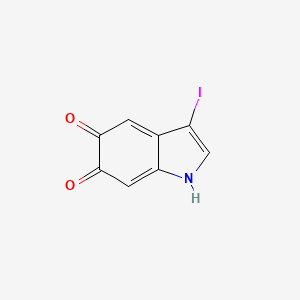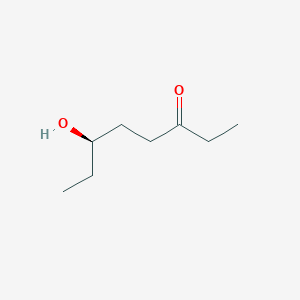![molecular formula C10H18O4S B14178187 1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate CAS No. 918448-36-9](/img/structure/B14178187.png)
1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate is a chemical compound known for its unique structural properties. It contains a total of 38 bonds, including 16 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 carbonate (-thio) derivative
Chemical Reactions Analysis
1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in biochemical studies to understand enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate exerts its effects is not well-documented. like other esters, it may interact with biological molecules through ester hydrolysis, where the ester bond is cleaved by water in the presence of an acid or base. This reaction releases the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate can be compared with other similar compounds, such as:
1-{[(Ethylsulfanyl)carbonyl]oxy}-2-methylpropyl 2,2-dimethylpropanoate: This compound shares a similar structure but has different substituents, leading to variations in chemical properties and reactivity.
Other esters and carbonates: These compounds have similar functional groups but may differ in their specific applications and reactivity profiles.
Properties
CAS No. |
918448-36-9 |
|---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
1-ethylsulfanylcarbonyloxypropyl 2-methylpropanoate |
InChI |
InChI=1S/C10H18O4S/c1-5-8(13-9(11)7(3)4)14-10(12)15-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
KQITYECXBNNVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(=O)C(C)C)OC(=O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)

![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)

![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
